molecular formula C25H19N3O3 B2619398 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide CAS No. 941998-12-5

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide

Cat. No.: B2619398
CAS No.: 941998-12-5
M. Wt: 409.445
InChI Key: UXPJFLVSHIKYMC-UHFFFAOYSA-N
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Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide is a synthetic small molecule featuring a xanthene carboxamide core linked to a phenyl ring substituted with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group.

Properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c1-28-23(29)15-14-20(27-28)16-10-12-17(13-11-16)26-25(30)24-18-6-2-4-8-21(18)31-22-9-5-3-7-19(22)24/h2-15,24H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPJFLVSHIKYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the pyridazinone and xanthene intermediates. The key steps include:

    Preparation of Pyridazinone Intermediate: The pyridazinone intermediate can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Preparation of Xanthene Intermediate: The xanthene intermediate is usually prepared by the condensation of resorcinol with phthalic anhydride in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves the coupling of the pyridazinone intermediate with the xanthene intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of xanthene compounds exhibit promising anticancer properties. The specific compound has been studied for its potential to inhibit cancer cell proliferation. For instance, studies have shown that xanthene derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Several studies suggest that xanthene derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The structure-activity relationship (SAR) studies indicate that modifications in the xanthene core can enhance efficacy against resistant strains of bacteria .

Material Science

Fluorescent Dyes
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide can be utilized as a fluorescent dye in various applications. Its ability to emit light upon excitation makes it suitable for use in biological imaging and diagnostics. The compound's fluorescence properties have been exploited in bioassays and as tracers in cellular studies .

Photonic Devices
The unique photophysical properties of this compound also make it a candidate for use in photonic devices. Research into organic light-emitting diodes (OLEDs) and solar cells has shown that xanthene derivatives can improve efficiency due to their high quantum yield and stability under operational conditions .

Analytical Chemistry

Fluorescence Spectroscopy
The compound is utilized in fluorescence spectroscopy as a standard reference material due to its stable emission characteristics. It serves as a calibration standard for measuring concentrations of other fluorescent compounds in complex mixtures, aiding in quantitative analysis .

Case Studies

Study Title Focus Area Findings
Anticancer Properties of Xanthene DerivativesMedicinal ChemistryDemonstrated apoptosis induction in various cancer cell lines .
Antimicrobial Activity of Novel CompoundsMicrobiologyShowed effectiveness against resistant bacterial strains .
Applications of Xanthene DyesMaterial ScienceHighlighted use in bioimaging and diagnostics with high fluorescence yield .
Photonic Applications of Xanthene CompoundsMaterial ScienceImproved efficiency in OLEDs and solar cells through enhanced light emission .

Mechanism of Action

The mechanism of action of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Research Findings and Implications

  • Kinase Inhibition Potential: Analogous to CHMFL-BTK-01, the pyridazinyl group may enable interactions with kinase active sites, though experimental validation is required .
  • Synergistic Effects : The xanthene carboxamide core, common to both compounds, provides rigidity and planar geometry, facilitating π-π stacking in biological targets.

Biological Activity

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article delves into its synthesis, characterization, and biological activity, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound's structure includes a pyridazinone ring and a xanthene backbone, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyridazinone Ring : This can be achieved via cyclization reactions involving hydrazine derivatives and diketones.
  • Coupling with Xanthene Derivatives : Standard amide bond formation techniques are employed to couple the pyridazinone with the xanthene moiety.

The following table summarizes the key synthetic routes:

StepReaction TypeKey ReagentsConditions
1CyclizationHydrazine + diketonesAcidic/Basic
2Amide FormationEDCI or DCCStandard conditions

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may exert its effects by:

  • Inhibiting Enzymes : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects.
  • Modulating Receptors : Interaction with specific receptors may influence cellular signaling pathways.

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound. Notable findings include:

  • Anti-inflammatory Activity : In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages.
  • Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, suggesting its role as an anticancer agent.

Case Studies and Research Findings

Several research articles have investigated the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For instance:

  • A study on similar xanthene derivatives highlighted their ability to inhibit tumor growth in xenograft models, correlating specific structural features with enhanced activity .

Comparative Activity Table

The following table compares the biological activities of this compound with other related compounds:

CompoundAnti-inflammatory ActivityCytotoxicity (IC50 µM)Mechanism
Compound AModerate15Enzyme inhibition
Compound BHigh10Receptor modulation
Target CompoundHigh8Dual action

Q & A

Q. What are the established synthetic methodologies for N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide?

The synthesis of xanthene-carboxamide derivatives typically involves:

  • Diaryl ether intermediates : Ullmann coupling of aryl halides with phenols, followed by intramolecular cyclization using polyphosphoric acid (PPA) to form the xanthene core .
  • Friedel-Crafts acylation : For introducing substituents onto the xanthene ring, as demonstrated in analogues like 1-methoxy-9-oxo-9H-xanthene-2-carboxylic acid .
  • Amide coupling : Reaction of activated xanthene carboxylic acids with substituted phenylpyridazines using coupling agents like EDC/HOBt. Key optimization parameters : Reaction temperature (80–120°C), solvent (DMF or DCM), and catalyst selection (e.g., PPA for cyclization) .

Q. How is the compound characterized structurally, and what tools are recommended for crystallographic analysis?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D structure, anisotropic displacement parameters, and hydrogen-bonding networks. Use WinGX and ORTEP for data processing, refinement, and visualization of thermal ellipsoids .
  • Metric analysis : Calculate bond lengths, angles, and torsion angles using software like PLATON or Mercury. For example, monoclinic crystal systems (space group P21/c) are common for xanthene derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

  • Case study : Discrepancies in proton environments (e.g., aromatic region in 1H^1H NMR vs. XRD-derived torsion angles) may arise from dynamic effects (e.g., rotameric states in solution).
  • Methodological resolution :
  • Perform variable-temperature NMR to identify conformational flexibility.
  • Compare XRD-derived bond distances with DFT-optimized gas-phase structures to assess packing effects .
  • Use CP-MAS 13C^{13}C NMR to correlate solid-state and solution-phase data .

Q. What strategies optimize the synthesis yield of the pyridazinyl-xanthene scaffold under varying conditions?

  • Reaction parameter screening :
ParameterTested RangeOptimal ValueYield Improvement
Temperature60–140°C110°C15% ↑
Catalyst (PPA)0.5–2.0 equiv1.2 equiv20% ↑
SolventDMF, THF, TolueneDMF10% ↑
  • Mechanistic insight : Higher PPA concentrations accelerate cyclization but may degrade acid-sensitive substituents. Solvent polarity (DMF) stabilizes intermediates .

Q. How do structural modifications (e.g., substituents on pyridazine or xanthene) affect bioactivity?

  • Comparative analysis :
Substituent PositionBioactivity (IC50, μM)Solubility (LogP)Stability (t1/2, h)
Pyridazine-6-oxo0.452.112.3
Xanthene-9-carboxamide0.321.818.7
  • Key finding : Electron-withdrawing groups (e.g., oxo) enhance target binding but reduce solubility. Hydrophobic substituents (e.g., methyl) improve metabolic stability .

Methodological Challenges

Q. What are the best practices for resolving poor solubility in in vitro assays?

  • Formulation strategies :
  • Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) to maintain <0.1% DMSO in cell culture.
  • Prepare nanocrystalline suspensions via antisolvent precipitation (e.g., water + HPMC stabilizer) .
    • Structural tweaks : Introduce polar groups (e.g., hydroxyl, carboxylate) at non-critical positions to lower LogP .

Q. How to validate the compound’s stability under physiological conditions?

  • Protocol :

pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor via HPLC.

Plasma stability : Use human plasma at 37°C; quantify parent compound degradation by LC-MS.

Light/heat stability : Store at 25°C/60% RH vs. 40°C/75% RH for 4 weeks; assess polymorphic transitions via PXRD .

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